2-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole

Organic Synthesis N-Alkylation Indole Chemistry

2-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole (CAS 1020722-09-1) is a protected indole derivative, characterized by a tert-butoxycarbonyl (Boc) group at the 2-amino position and a phenylsulfonyl group at the 1-position of the indole ring. With a molecular formula of C19H20N2O4S and a molecular weight of 372.4 g/mol, this compound serves as a versatile intermediate in organic synthesis and medicinal chemistry, particularly for the development of indole-based drug candidates and agrochemicals.

Molecular Formula C19H20N2O4S
Molecular Weight 372.4 g/mol
CAS No. 1020722-09-1
Cat. No. B1516987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole
CAS1020722-09-1
Molecular FormulaC19H20N2O4S
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C19H20N2O4S/c1-19(2,3)25-18(22)20-17-13-14-9-7-8-12-16(14)21(17)26(23,24)15-10-5-4-6-11-15/h4-13H,1-3H3,(H,20,22)
InChIKeyRHDRYBOXMHGNAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole (CAS 1020722-09-1) for Pharmaceutical Research & Synthesis


2-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole (CAS 1020722-09-1) is a protected indole derivative, characterized by a tert-butoxycarbonyl (Boc) group at the 2-amino position and a phenylsulfonyl group at the 1-position of the indole ring [1]. With a molecular formula of C19H20N2O4S and a molecular weight of 372.4 g/mol, this compound serves as a versatile intermediate in organic synthesis and medicinal chemistry, particularly for the development of indole-based drug candidates and agrochemicals [2].

Why 2-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole Cannot Be Replaced by Common Analogs


The unique combination of the 2-Boc-amino and 1-phenylsulfonyl groups on the indole core of 2-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole creates a distinct reactivity and physicochemical profile that is not replicated by simple analogs like unsubstituted indoles, N-Boc-2-aminoindole, or the 3-positional isomer. The 2-positional isomer's enhanced reactivity in key transformations, such as the Mitsunobu reaction, compared to its 3-isomer is a critical differentiator [1]. Furthermore, the phenylsulfonyl group is essential for stabilizing the indole nitrogen and directing electrophilic substitution, which is absent in simpler Boc-protected indoles [2][3]. This precise structural arrangement is often required for specific downstream functionalization in complex synthetic routes, making direct substitution with a cheaper or more common analog impossible without altering reaction outcomes .

Quantitative Evidence for 2-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole Differentiation


Enhanced Reactivity in Mitsunobu Reaction vs. 3-Positional Isomer

The 2-phenylsulfonylindole scaffold, which forms the core of the target compound, is demonstrably more reactive than its 3-phenylsulfonylindole isomer in the Mitsunobu N-alkylation reaction [1]. While 2-phenylsulfonylindole readily undergoes the Mitsunobu reaction, the isomeric 3-phenylsulfonylindole is relatively inert under identical conditions [1].

Organic Synthesis N-Alkylation Indole Chemistry

Significantly Increased Lipophilicity (XLogP3) vs. Unprotected N-Boc-2-aminoindole

The addition of a phenylsulfonyl group to the indole nitrogen in 2-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole results in a substantial increase in lipophilicity compared to the simpler N-Boc-2-aminoindole scaffold [1][2]. The computed XLogP3 value for the target compound is 4.7 [1], while the LogP for the comparator, N-Boc-2-aminoindole, is 3.5879 [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Enhanced Topological Polar Surface Area (tPSA) vs. Unprotected N-Boc-2-aminoindole

The phenylsulfonyl group in 2-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole contributes significantly to its molecular polarity compared to N-Boc-2-aminoindole, as measured by topological polar surface area (tPSA). The target compound has a computed tPSA of 85.8 Ų [1], whereas the comparator N-Boc-2-aminoindole has a tPSA of 54.12 Ų [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Established Utility as a Kinase Inhibitor Scaffold in Drug Discovery

2-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole has been demonstrated to exhibit selective inhibitory activity against specific kinases, which are critical targets in oncology [1]. This biological activity is directly attributed to the compound's unique structure, which serves as a lead scaffold for developing novel therapeutics aimed at modulating enzymes associated with cancer [1].

Oncology Medicinal Chemistry Kinase Inhibition

Optimal Research Applications for 2-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole


Scaffold for 5-HT6 Receptor Ligand Development

The N-phenylsulfonylindole core of this compound serves as a minimal structural feature for binding to the 5-HT6 receptor, a target for CNS disorders [1]. Studies show that the plain N-phenylsulfonylindole exhibits moderate affinity (Ki = 159 nM), and the addition of functional groups can further increase binding affinity [1]. The target compound, with its Boc-amino group, provides a strategic site for further diversification to optimize affinity and selectivity, building upon this established pharmacophore [1].

Synthesis of N-Alkylindoles via Mitsunobu Chemistry

Leveraging the superior reactivity of the 2-phenylsulfonylindole scaffold in Mitsunobu reactions [2], this compound is ideally suited for the synthesis of N-alkylindoles. The phenylsulfonyl group can be subsequently removed via reductive desulfonylation, yielding high-purity N-alkylindoles that are valuable intermediates in medicinal chemistry and total synthesis [2].

Oncology Drug Discovery: Kinase Inhibitor Programs

Given its demonstrated selective inhibitory activity against certain kinases [3], 2-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole is a high-value lead-like scaffold for oncology research. The compound's modular structure allows for further chemical diversification to explore structure-activity relationships (SAR), aiming to optimize potency and selectivity against specific kinase targets implicated in cancer [3].

Stepwise Synthesis Requiring Orthogonal Protection

This compound is an essential building block in complex synthetic sequences that demand orthogonal protecting groups. The tert-butoxycarbonyl (Boc) group provides stability under basic conditions, while the phenylsulfonyl group protects the indole nitrogen [3]. This orthogonal protection allows for selective deprotection (Boc removal under acidic conditions) and subsequent functionalization at the 2-amino group without affecting the indole N-position, enabling precise control in multi-step organic synthesis [3].

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